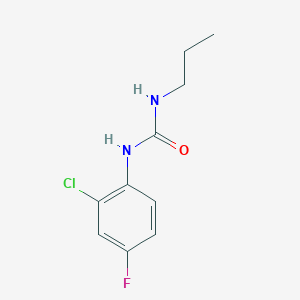
1-(2-Chloro-4-fluorophenyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-fluorophenyl)-3-propylurea, also known as CFPU, is a chemical compound that belongs to the family of urea derivatives. It is a white powder that is soluble in organic solvents and has a molecular weight of 269.76 g/mol. CFPU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-propylurea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorophenyl)-3-propylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Chloro-4-fluorophenyl)-3-propylurea can induce cell cycle arrest and apoptosis in cancer cells. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In animal studies, 1-(2-Chloro-4-fluorophenyl)-3-propylurea has been shown to improve cognitive function and reduce amyloid-beta plaque formation in the brain.
実験室実験の利点と制限
1-(2-Chloro-4-fluorophenyl)-3-propylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2-Chloro-4-fluorophenyl)-3-propylurea also has a low toxicity profile, making it safe for use in animal studies. However, 1-(2-Chloro-4-fluorophenyl)-3-propylurea has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-propylurea is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propylurea. One area of interest is the development of 1-(2-Chloro-4-fluorophenyl)-3-propylurea derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-propylurea and its potential applications in various fields. 1-(2-Chloro-4-fluorophenyl)-3-propylurea may also have potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Overall, 1-(2-Chloro-4-fluorophenyl)-3-propylurea has the potential to be a valuable tool for scientific research and drug development.
合成法
1-(2-Chloro-4-fluorophenyl)-3-propylurea can be synthesized by reacting 2-chloro-4-fluoroaniline with propyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-propylurea has been optimized to improve the yield and reduce the reaction time.
科学的研究の応用
1-(2-Chloro-4-fluorophenyl)-3-propylurea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBFFTSGOSIHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
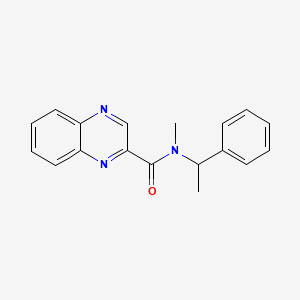
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

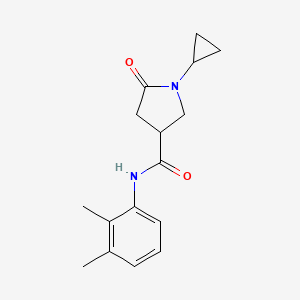

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
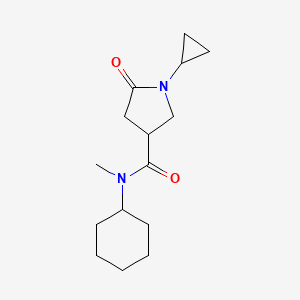
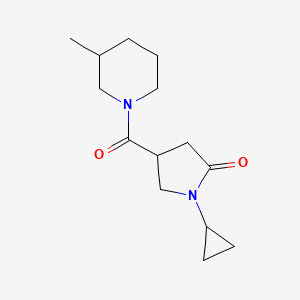

![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)